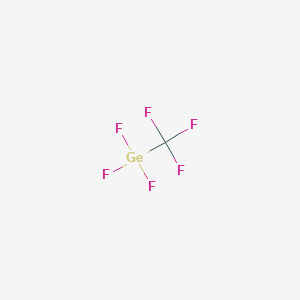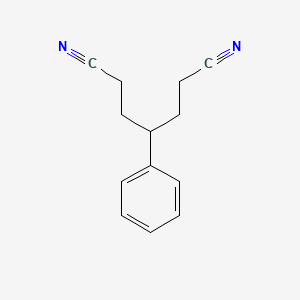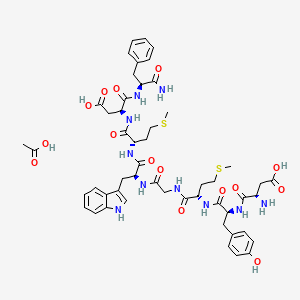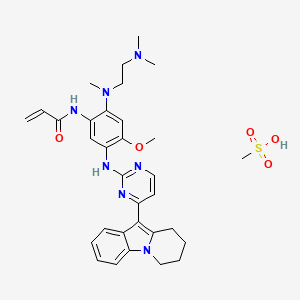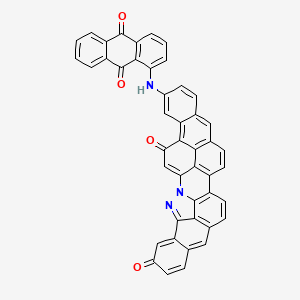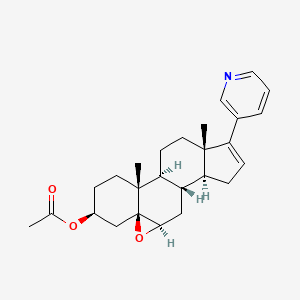
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its unique epoxy and pyridinyl groups, which may impart specific biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- typically involves multiple steps, including the formation of the steroid backbone, introduction of the epoxy group, and attachment of the pyridinyl and acetate groups. Common reagents used in these reactions may include:
Oxidizing agents: For the formation of the epoxy group.
Acylating agents:
Pyridine derivatives: For the attachment of the pyridinyl group.
Industrial Production Methods
Industrial production methods for such complex steroids often involve advanced techniques such as:
Biocatalysis: Using enzymes to catalyze specific reactions.
Flow chemistry: Continuous flow processes to improve reaction efficiency and yield.
High-pressure reactions: To facilitate difficult transformations.
Analyse Chemischer Reaktionen
Types of Reactions
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors to modulate gene expression.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling pathways: Affecting cellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenedione: A precursor to testosterone and estrogen.
Testosterone: A primary male sex hormone.
Estradiol: A primary female sex hormone.
Uniqueness
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is unique due to its specific functional groups, which may impart distinct biological activities and chemical reactivity compared to other steroids.
Eigenschaften
CAS-Nummer |
1868064-76-9 |
|---|---|
Molekularformel |
C26H33NO3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
[(1S,2R,5S,7S,9R,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23+,24+,25+,26+/m0/s1 |
InChI-Schlüssel |
HIXCRYBQWBGPEX-KRTLOZRNSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]5[C@@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)



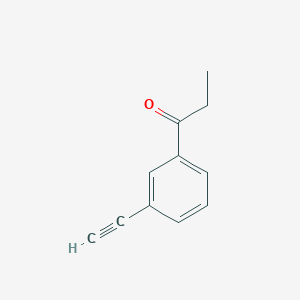
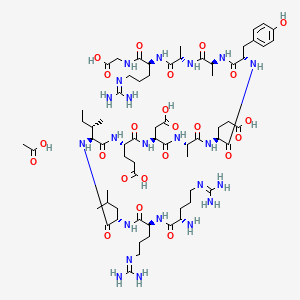
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
